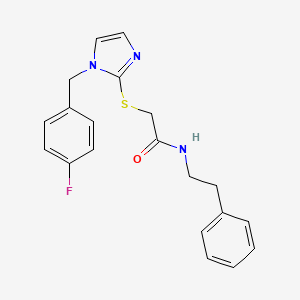

2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

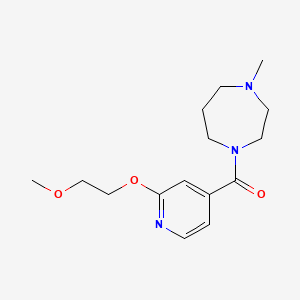

“2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many biologically active compounds . The compound also has a fluorobenzyl group, which is a benzyl group substituted with a fluorine atom, and a phenethylacetamide moiety, which is a two-carbon chain (ethyl) linking a phenyl ring and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, the fluorobenzyl group, and the phenethylacetamide moiety. The fluorine atom in the fluorobenzyl group is electronegative, which could influence the compound’s reactivity .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The imidazole ring, for instance, is a part of many biologically active molecules and can participate in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom could affect its polarity, and the imidazole ring could influence its acidity and basicity .

Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis of imidazole derivatives, including those with fluorobenzyl groups, has been a focus in the development of ligands for clinical PET studies. For example, fluoroproxyfan, a potential histamine H3 receptor ligand, was synthesized and labeled with 18F, demonstrating the utility of these compounds in imaging studies (Iwata et al., 2000).

- A study on 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its derivatives explored their synthesis and crystal structure, highlighting the importance of such compounds in understanding molecular interactions and structural configurations (Banu et al., 2014).

Biomedical Applications

- Research into imidazolyl acetic acid derivatives with fluorobenzyl components has shown potential anti-inflammatory and analgesic activities. These findings suggest that such compounds could be explored further for therapeutic applications (Khalifa & Abdelbaky, 2008).

- Benzimidazole and benzothiazole conjugates, including those with fluorobenzyl groups, have been identified as fluorescent sensors for metal ions like Al3+ and Zn2+. Their selective binding and fluorescence properties indicate potential applications in chemical sensing and imaging (Suman et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to targetBeta-secretase 1 . This enzyme plays a crucial role in the production of beta-amyloid peptide in neurons, a process involved in neurodegenerative diseases such as Alzheimer’s disease.

Mode of Action

Compounds with similar structures have been found to undergo reactions involvingSuzuki–Miyaura (SM) cross-coupling . This reaction involves the formation of a new carbon-carbon bond between two different organic groups, one being electrophilic and the other nucleophilic .

Biochemical Pathways

Similar compounds have been found to affect pathways involvingelectrophilic aromatic substitution . This reaction involves the replacement of a hydrogen atom in an aromatic system with an electrophile .

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability . They are rapidly and extensively metabolised, with the main metabolites being excreted in urine .

Result of Action

Similar compounds have been found to have significant influence on the chemical and physical properties of molecules, affecting such properties as acidity, lipophilicity, and polarity .

Action Environment

The success of similar reactions, such as the suzuki–miyaura (sm) cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3OS/c21-18-8-6-17(7-9-18)14-24-13-12-23-20(24)26-15-19(25)22-11-10-16-4-2-1-3-5-16/h1-9,12-13H,10-11,14-15H2,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUIBRWATFAAOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(4-fluorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2401045.png)

![1-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2401047.png)

![1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one](/img/structure/B2401049.png)

![methyl 2-((Z)-6-bromo-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2401051.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2401055.png)

![6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2401056.png)

![4-(2-(azepan-1-yl)-2-oxoethyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2401057.png)

![N-isopropyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2401062.png)